molecular formula C19H27BrO5 B14504259 5-Bromo-2-[(11-carboxyundecyl)oxy]benzoic acid CAS No. 62871-13-0

5-Bromo-2-[(11-carboxyundecyl)oxy]benzoic acid

Cat. No.: B14504259
CAS No.: 62871-13-0
M. Wt: 415.3 g/mol
InChI Key: TXYLCHBHLARVEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-[(11-carboxyundecyl)oxy]benzoic acid is an organic compound that belongs to the class of benzoic acids It features a bromine atom at the 5-position and a carboxyundecyl group attached via an ether linkage at the 2-position of the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(11-carboxyundecyl)oxy]benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 5-bromo-2-hydroxybenzoic acid.

    Esterification: The hydroxyl group at the 2-position is esterified with 11-bromoundecanoic acid under acidic conditions to form the intermediate ester.

    Hydrolysis: The ester is then hydrolyzed under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(11-carboxyundecyl)oxy]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Esterification and Hydrolysis: The carboxylic acid group can form esters and be hydrolyzed back to the acid.

    Oxidation and Reduction: The benzoic acid core can undergo oxidation and reduction reactions, altering the functional groups attached to the aromatic ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.

    Esterification: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid are used.

    Hydrolysis: Basic conditions using sodium hydroxide or potassium hydroxide are employed.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.

    Esterification Products: Esters of this compound.

    Oxidation Products: Oxidized derivatives of the benzoic acid core.

Scientific Research Applications

5-Bromo-2-[(11-carboxyundecyl)oxy]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(11-carboxyundecyl)oxy]benzoic acid involves its interaction with specific molecular targets. The bromine atom and carboxyundecyl group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-hydroxybenzoic acid: Lacks the carboxyundecyl group, making it less hydrophobic.

    5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid: Contains a chlorobenzyl group instead of a carboxyundecyl group, altering its chemical properties.

    5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid: Features a fluorobenzyl group, impacting its reactivity and applications.

Uniqueness

5-Bromo-2-[(11-carboxyundecyl)oxy]benzoic acid is unique due to its long carboxyundecyl chain, which imparts distinct hydrophobic properties and influences its interactions with other molecules. This makes it particularly useful in applications requiring specific solubility and binding characteristics.

Properties

CAS No.

62871-13-0

Molecular Formula

C19H27BrO5

Molecular Weight

415.3 g/mol

IUPAC Name

5-bromo-2-(11-carboxyundecoxy)benzoic acid

InChI

InChI=1S/C19H27BrO5/c20-15-11-12-17(16(14-15)19(23)24)25-13-9-7-5-3-1-2-4-6-8-10-18(21)22/h11-12,14H,1-10,13H2,(H,21,22)(H,23,24)

InChI Key

TXYLCHBHLARVEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)OCCCCCCCCCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.